

Synthesis of 2-Isopropyl-1,3,6,2-dioxazaborocane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

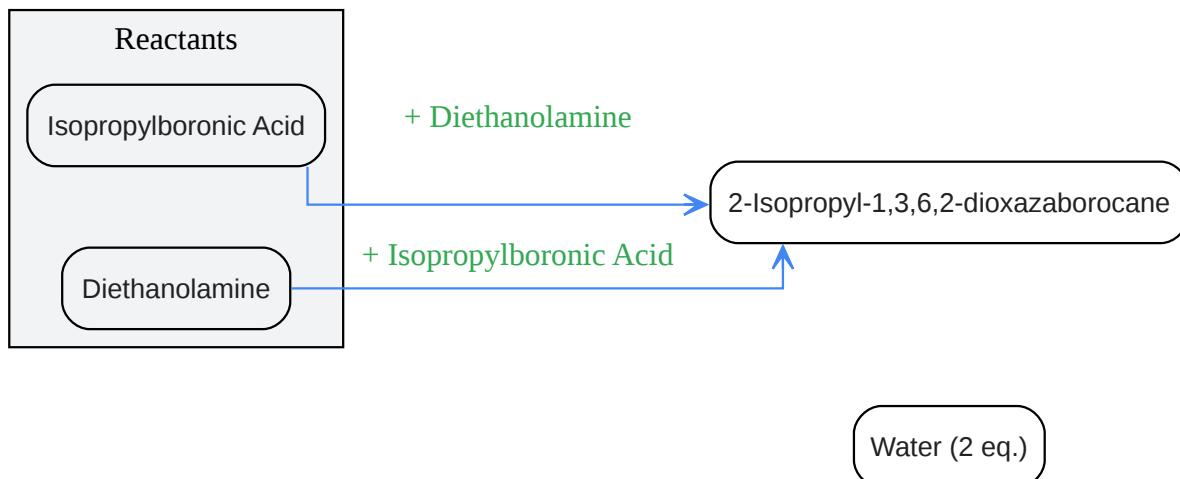
Compound of Interest

Compound Name: 2-Isopropyl-1,3,6,2-dioxazaborocane

Cat. No.: B169438

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This guide provides an in-depth overview of the synthesis of **2-Isopropyl-1,3,6,2-dioxazaborocane**, a key building block in various chemical syntheses, including pharmaceutical drug development. This document outlines the core synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

2-Isopropyl-1,3,6,2-dioxazaborocane, also known as isopropylboronic acid diethanolamine ester, is a stable, crystalline solid that serves as a convenient and efficient surrogate for the more volatile and less stable isopropylboronic acid. Its enhanced stability and ease of handling make it a preferred reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry. The dioxazaborocane moiety acts as a protecting group for the boronic acid, which can be released in situ under appropriate reaction conditions.

Synthetic Pathway

The synthesis of **2-Isopropyl-1,3,6,2-dioxazaborocane** is a straightforward and high-yielding condensation reaction between isopropylboronic acid and diethanolamine. The reaction proceeds with the elimination of two molecules of water.

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **2-Isopropyl-1,3,6,2-dioxazaborocane**.

A general, robust, and scalable process for the synthesis of diethanolamine boronic esters has been developed, which is applicable to a wide range of boronic acids.^{[1][2]} This methodology has been successfully implemented on a large scale for the production of various diethanolamine boronic esters.^[1]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-Isopropyl-1,3,6,2-dioxazaborocane**, based on established general procedures for the formation of diethanolamine boronic esters.^{[1][3]}

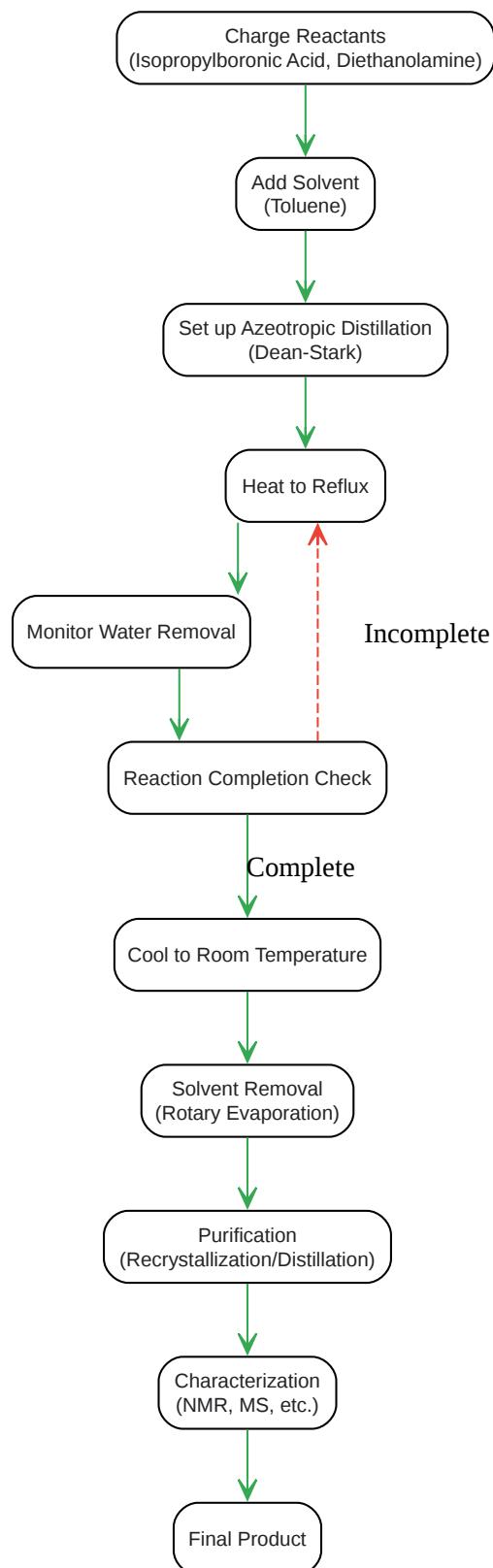
Materials and Equipment:

- Isopropylboronic acid
- Diethanolamine
- Toluene (or another suitable azeotroping solvent)
- Round-bottom flask

- Dean-Stark apparatus or azeotropic distillation setup
- Magnetic stirrer and stir bar
- Heating mantle
- Condenser
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add isopropylboronic acid (1.0 equivalent).
- Add diethanolamine (1.0 to 1.1 equivalents).
- Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water. The volume should be sufficient to allow for efficient stirring and reflux.
- Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
- Continue heating at reflux until no more water is collected in the trap, indicating the completion of the reaction. This typically takes several hours.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by distillation under reduced pressure to yield pure **2-Isopropyl-1,3,6,2-dioxazaborocane** as a white crystalline solid.


Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of **2-Isopropyl-1,3,6,2-dioxazaborocane**.

Parameter	Value	Reference
Reactant		
Isopropylboronic acid	1.0 eq.	[1]
Diethanolamine	1.0 - 1.1 eq.	[1]
Reaction Conditions		
Solvent	Toluene	[1]
Temperature	Reflux	[1]
Product Information		
CAS Number	119246-82-1	[4]
Molecular Formula	C ₇ H ₁₆ BNO ₂	[4]
Molecular Weight	157.02 g/mol	[4]
Appearance	White powder	[4]
Purity (typical)	>99%	[4]

Logical Workflow for Synthesis

The logical workflow for the synthesis of **2-Isopropyl-1,3,6,2-dioxazaborocane** follows a standard sequence of operations in synthetic chemistry.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and purification of **2-Isopropyl-1,3,6,2-dioxazaborocane**.

Conclusion

The synthesis of **2-Isopropyl-1,3,6,2-dioxazaborocane** is a well-established and efficient process, providing a stable and easy-to-handle alternative to isopropylboronic acid. The robust nature of the synthesis makes it suitable for both laboratory and large-scale production. This guide provides the essential information for researchers and drug development professionals to successfully synthesize and utilize this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ISOPROPYLBORONIC ACID DIETHANOLAMINE ESTER, CasNo.119246-82-1
ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- To cite this document: BenchChem. [Synthesis of 2-Isopropyl-1,3,6,2-dioxazaborocane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169438#synthesis-of-2-isopropyl-1-3-6-2-dioxazaborocane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com